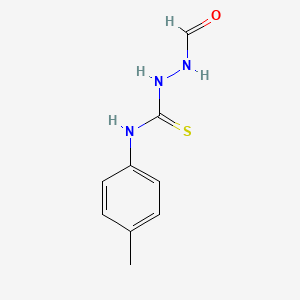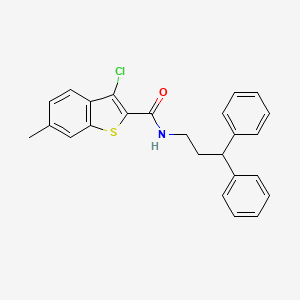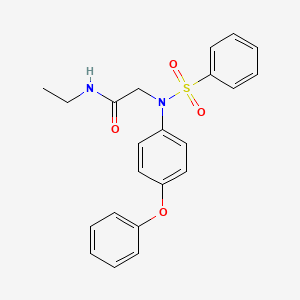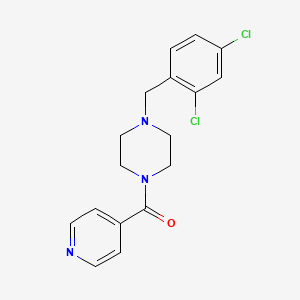![molecular formula C15H18N2O2 B4671798 2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one](/img/structure/B4671798.png)
2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one
Descripción general
Descripción
2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one, also known as C16H20N2O2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyranone derivative that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
Apart from its anti-inflammatory activity, 2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one has also been shown to exhibit anti-cancer and anti-microbial properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, 2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can pose a challenge in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the exploration of its anti-cancer and anti-microbial properties for the development of new cancer therapies and antibiotics. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
In conclusion, 2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one is a promising compound with various potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Aplicaciones Científicas De Investigación
2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its anti-inflammatory activity. Studies have shown that 2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
2-[(E)-2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethenyl]-6-methylpyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-5-17-12(4)15(11(3)16-17)7-6-14-9-13(18)8-10(2)19-14/h6-9H,5H2,1-4H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDTUJNZDUGSIP-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=CC2=CC(=O)C=C(O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C/C2=CC(=O)C=C(O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-fluorophenyl)-N-[2-(methylthio)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4671723.png)


![4-chloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B4671739.png)
![2-amino-N-(4-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4671743.png)
![4-fluoro-N-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B4671752.png)
![N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4671761.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4671765.png)
![5,6-dimethyl-3-phenyl-2-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4671776.png)
![N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4671784.png)

![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4671806.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4671807.png)